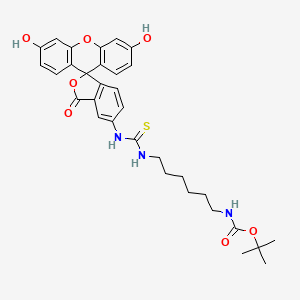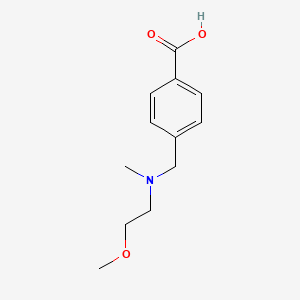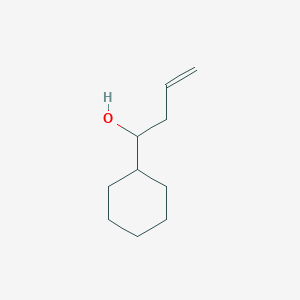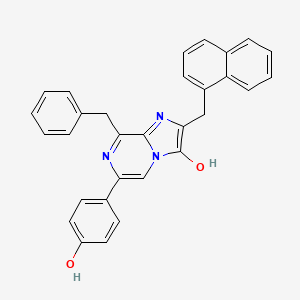
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine typically involves the reaction of piperidine with cyclopropylmethyl and 3,4-dichlorobenzyl halides under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions could target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler hydrocarbon.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on the compound’s structure and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidine: Similar structure but lacks the amine group.
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine.
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-one: Contains a ketone group instead of an amine.
Uniqueness
N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H22Cl2N2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2 |
Clé InChI |
TUTNVRWMPLTMGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methylamine](/img/structure/B12083203.png)


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
